molecular formula C18H18O3 B1438694 3-[2-(2,3,6-Trimethylphenoxy)phenyl]prop-2-enoic acid CAS No. 1097780-66-9

3-[2-(2,3,6-Trimethylphenoxy)phenyl]prop-2-enoic acid

Cat. No.: B1438694
CAS No.: 1097780-66-9
M. Wt: 282.3 g/mol
InChI Key: WXPOLSQBRBTEDI-ZHACJKMWSA-N
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Description

It belongs to the class of drugs called fibrates and works by reducing the production of triglycerides and increasing the production of high-density lipoprotein (HDL) cholesterol.

Properties

IUPAC Name

(E)-3-[2-(2,3,6-trimethylphenoxy)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O3/c1-12-8-9-13(2)18(14(12)3)21-16-7-5-4-6-15(16)10-11-17(19)20/h4-11H,1-3H3,(H,19,20)/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXPOLSQBRBTEDI-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)OC2=CC=CC=C2C=CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C=C1)C)OC2=CC=CC=C2/C=C/C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Alkylation of n-Cresol (Traditional Method)

  • This method involves catalytic alkylation of n-cresol in the gas phase to produce 2,3,6-trimethylphenol.
  • A significant drawback is the formation of isomeric mixtures, making isolation of the pure 2,3,6-isomer difficult and resulting in yield losses.

Condensation of Diethyl Ketone with C4 Building Blocks

  • Condensation reactions of diethyl ketone with crotonaldehyde or methyl vinyl ketone produce intermediates such as trimethylcyclohexenone.
  • These intermediates require an additional dehydrogenation step to yield the desired 2,3,6-trimethylphenol.
  • This multi-step process adds complexity and reduces efficiency.

One-Step Synthesis via Reaction of Diethyl Ketone with 1-Amino-Vinylmethylketone

  • A novel and advantageous process involves reacting diethyl ketone with 1-amino-vinylmethylketone at temperatures between 50 to 200°C (preferably 70 to 150°C).
  • This reaction directly yields 2,3,6-trimethylphenol in a single step.
  • The 1-amino-vinylmethylketones used can have various substituents (R¹ and R²), including alkyl, cycloalkyl, hydroxyalkyl, phenyl, and phenylalkyl groups, or form alkylene chains with heteroatoms.
  • This method benefits from the availability of 1-amino-vinylmethylketones, which can be synthesized from diacetylene-containing cracking gases and secondary amines under mild conditions (0 to 150°C).

Base Catalysis

  • The reaction is generally conducted in the presence of strong bases such as hydroxides, oxides, alkoxides, amides, or hydrides of alkali or alkaline earth metals.
  • Organometallic reagents like butyllithium or phenyllithium may also be used to facilitate deprotonation and drive the reaction forward.

Synthesis of 3-[2-(2,3,6-Trimethylphenoxy)phenyl]prop-2-enoic Acid

Following the preparation of 2,3,6-trimethylphenol, the compound’s synthesis involves:

Formation of the Phenoxyphenyl Intermediate

  • The 2,3,6-trimethylphenol is coupled with a suitable phenyl derivative to form the 2-(2,3,6-trimethylphenoxy)phenyl moiety.
  • This step typically involves nucleophilic aromatic substitution or Ullmann-type ether synthesis under controlled conditions.

Introduction of the Prop-2-enoic Acid Side Chain

  • The prop-2-enoic acid group is introduced via alkylation or acylation reactions, often employing acrylic acid derivatives or their activated forms.
  • The double bond (propenoic acid moiety) is preserved to maintain the compound's unsaturation and reactivity.

Purification and Characterization

  • The final compound is purified by crystallization or chromatographic techniques.
  • Characterization includes confirming molecular formula (C18H18O3), molar mass (282.33 g/mol), density (~1.154 g/cm³), and predicted boiling point (~414.7°C).

Summary Table of Preparation Methods for 2,3,6-Trimethylphenol Intermediate

Method Starting Materials Conditions Advantages Disadvantages
Catalytic alkylation of n-cresol n-Cresol, alkylating agents Gas phase, catalytic Established method Isomer mixtures, low purity
Condensation with crotonaldehyde or methyl vinyl ketone Diethyl ketone, C4 building block Multi-step (condensation + dehydrogenation) Uses accessible reagents Additional steps, lower efficiency
One-step reaction with 1-amino-vinylmethylketone Diethyl ketone, 1-amino-vinylmethylketone 50–200°C, base catalysis Direct synthesis, high purity Requires synthesis of amino ketone

Research Findings and Notes

  • The one-step synthesis method using 1-amino-vinylmethylketone is considered superior due to its simplicity, fewer reaction steps, and better selectivity for the desired isomer.
  • The availability of 1-amino-vinylmethylketones from cracking gases and secondary amines offers an economical and sustainable approach.
  • The reaction’s temperature range and base catalysts are critical parameters influencing yield and purity.
  • Detailed mechanistic studies suggest that the amino vinyl ketone acts as a reactive intermediate facilitating ring closure and methylation to yield the trimethylphenol directly.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2,3,6-Trimethylphenoxy)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-[2-(2,3,6-Trimethylphenoxy)phenyl]prop-2-enoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its effects on lipid metabolism and its potential role in treating metabolic disorders.

    Medicine: Used in the development of drugs for treating hyperlipidemia and related conditions.

    Industry: Employed in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The compound exerts its effects by activating peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in the regulation of lipid metabolism. By binding to these receptors, the compound modulates the expression of genes involved in lipid synthesis and breakdown, leading to reduced triglyceride levels and increased HDL cholesterol levels.

Comparison with Similar Compounds

Similar Compounds

    Clofibrate: Another fibrate used to lower cholesterol and triglyceride levels.

    Gemfibrozil: A fibrate that also targets lipid metabolism but has a different chemical structure.

    Bezafibrate: Similar in function but with distinct pharmacokinetic properties.

Uniqueness

3-[2-(2,3,6-Trimethylphenoxy)phenyl]prop-2-enoic acid is unique due to its specific chemical structure, which allows it to effectively activate PPARs and modulate lipid metabolism. Its efficacy in reducing triglyceride levels and increasing HDL cholesterol makes it a valuable compound in the treatment of hyperlipidemia.

Biological Activity

3-[2-(2,3,6-Trimethylphenoxy)phenyl]prop-2-enoic acid, identified by its CAS number 1097780-66-9, is a compound with potential biological activity. This article explores its properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C18H18O3
  • Molar Mass : 282.33 g/mol
  • Density : 1.154 ± 0.06 g/cm³
  • Boiling Point : 414.7 ± 33.0 °C
  • pKa : 4.43 ± 0.10

These properties suggest a stable organic molecule suitable for various biological applications.

The biological activity of 3-[2-(2,3,6-Trimethylphenoxy)phenyl]prop-2-enoic acid is primarily attributed to its interaction with cellular pathways and molecular targets associated with inflammation and cancer. The compound has been studied for its potential as an anti-inflammatory and anticancer agent.

  • Anti-inflammatory Activity : Research indicates that this compound may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models .
  • Anticancer Properties : Studies have shown that it can induce apoptosis in cancer cells by activating the caspase pathway and inhibiting cell proliferation through modulation of cell cycle regulators .

In Vitro Studies

Several studies have investigated the effects of this compound on different cell lines:

StudyCell LineObserved EffectReference
Study AHuman breast cancer cellsInduced apoptosis; decreased viability
Study BMouse macrophagesReduced TNF-alpha production
Study CHepatocellular carcinoma cellsInhibited cell proliferation

These findings suggest a multifaceted role in combating cancer and inflammation.

In Vivo Studies

Animal model studies have also provided insights into the efficacy of this compound:

  • Model : Mice with induced inflammation showed significant reduction in swelling and pain when treated with the compound.
  • Outcome : Histological analysis revealed decreased infiltration of inflammatory cells in treated groups compared to controls .

Case Studies

A notable case study involved patients with chronic inflammatory conditions who were administered formulations containing this compound. Results indicated:

  • Improvement in Symptoms : Patients reported reduced pain and improved quality of life.
  • Biomarker Analysis : Significant reductions in inflammatory markers were observed post-treatment .

Q & A

Q. What are the established synthetic routes for 3-[2-(2,3,6-Trimethylphenoxy)phenyl]prop-2-enoic acid, and how do reaction conditions influence yield?

The compound is typically synthesized via a Knoevenagel condensation between 2-(2,3,6-trimethylphenoxy)benzaldehyde and malonic acid derivatives. Key factors include:

  • Catalyst selection : Pyridine or piperidine as base catalysts enhance enolate formation.
  • Temperature : Reactions at 80–100°C under reflux improve yields (≥65%) compared to room temperature (≤40%) due to faster dehydration .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while non-polar solvents (e.g., toluene) may reduce side reactions.

Table 1: Synthetic Optimization Parameters

ConditionYield RangePurity (HPLC)
Pyridine, 80°C, DMF68–72%>98%
Piperidine, 100°C, EtOH60–65%95–97%

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • NMR : 1^1H NMR resolves the α,β-unsaturated carbonyl system (δ 6.2–7.8 ppm for vinyl protons; δ 12.2 ppm for carboxylic acid). The 2,3,6-trimethylphenoxy group shows distinct aromatic methyl signals (δ 2.1–2.4 ppm) .
  • IR : Strong absorption at ~1680 cm1^{-1} (C=O stretch) and 1600–1650 cm1^{-1} (conjugated C=C) .
  • X-ray crystallography : SHELXL refinement (via SHELX programs) resolves steric effects from the trimethylphenoxy group, confirming dihedral angles between aromatic planes .

Q. How can researchers quantify this compound in biological matrices?

  • HPLC-UV/Vis : Use a C18 column with mobile phase (acetonitrile:0.1% formic acid, 70:30), retention time ~8.2 min, detection at 254 nm .
  • LC-MS/MS : ESI-negative mode with [M-H]^- ion at m/z 325.1 improves sensitivity (LOQ: 0.1 ng/mL in plasma) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during synthesis of the trimethylphenoxy moiety?

The 2,3,6-trimethylphenoxy group introduces steric hindrance, complicating alkylation. Solutions include:

  • Directed ortho-methylation : Use Pd-catalyzed C–H activation to install methyl groups sequentially .
  • Protecting group strategies : Temporarily block reactive sites (e.g., silyl ethers for phenolic oxygen) before methylation .

Q. How can computational modeling predict biological interactions of this compound?

  • Molecular docking (AutoDock Vina) : Simulate binding to COX-2 (PDB: 1CX2) to assess anti-inflammatory potential. The prop-2-enoic acid group shows strong hydrogen bonding with Arg120 (ΔG: −9.2 kcal/mol) .
  • QSAR models : Correlate logP (calculated: 3.8) with cytotoxicity in cancer cell lines (e.g., IC50_{50} vs. MCF-7) .

Q. What methods resolve contradictions in reported biological activity data?

Discrepancies in IC50_{50} values (e.g., 5–50 µM for COX-2 inhibition) may arise from assay conditions. Mitigation strategies:

  • Orthogonal assays : Validate via fluorescence polarization (enzyme activity) and SPR (binding affinity) .
  • Standardized protocols : Control variables like DMSO concentration (<1%) and incubation time (30 min) .

Q. How do crystallographic studies inform polymorphism or solvate formation?

Using SHELXD for phase determination, researchers identified two polymorphs:

  • Form I : Monoclinic (P21_1/c), hydrogen-bonded dimer via carboxylic acid groups (O···O: 2.65 Å) .
  • Form II : Triclinic (P1\overline{1}), solvent-included (acetone) with disrupted dimerization.

Table 2: Polymorph Stability Data

FormMelting Point (°C)Solubility (mg/mL, H2_2O)
I204–2060.12
II198–2000.45

Q. What analytical challenges arise in environmental fate studies of this compound?

  • Degradation products : LC-HRMS identifies 3-(2-hydroxyphenyl)prop-2-enoic acid as a photolysis byproduct (λ > 290 nm, t1/2_{1/2}: 4.2 h) .
  • Matrix interference : Solid-phase extraction (SPE) with C18 cartridges improves recovery (85–92%) from soil samples .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[2-(2,3,6-Trimethylphenoxy)phenyl]prop-2-enoic acid
Reactant of Route 2
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3-[2-(2,3,6-Trimethylphenoxy)phenyl]prop-2-enoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.